5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol
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Overview
Description
5-(Dimethylamino)bicyclo[610]nonan-4-ol is a chemical compound with the molecular formula C₁₁H₂₁NO It is a bicyclic structure that includes a dimethylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol typically involves the reaction of a suitable bicyclic precursor with dimethylamine under controlled conditions. One common method involves the use of a bicyclo[6.1.0]nonane derivative, which is reacted with dimethylamine in the presence of a catalyst to introduce the dimethylamino group. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated bicyclic amine.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) or other amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated bicyclic amines.
Substitution: Formation of various substituted bicyclic compounds depending on the nucleophile used.
Scientific Research Applications
5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the bicyclic structure provides rigidity and specificity in binding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[6.1.0]non-4-yn-9-ylmethanol: A similar bicyclic compound with a hydroxyl group but lacking the dimethylamino group.
Bicyclo[4.3.0]nonene Nucleoside Analogues: Compounds with a similar bicyclic core but different functional groups, used in antiviral research.
Uniqueness
5-(Dimethylamino)bicyclo[6.1.0]nonan-4-ol is unique due to the presence of both the dimethylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C11H21NO |
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Molecular Weight |
183.29 g/mol |
IUPAC Name |
5-(dimethylamino)bicyclo[6.1.0]nonan-4-ol |
InChI |
InChI=1S/C11H21NO/c1-12(2)10-5-3-8-7-9(8)4-6-11(10)13/h8-11,13H,3-7H2,1-2H3 |
InChI Key |
VLPUNASQZQLUBV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCC2CC2CCC1O |
Origin of Product |
United States |
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